molecular formula C19H20N4O2S B3672772 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

Cat. No.: B3672772
M. Wt: 368.5 g/mol
InChI Key: WEHRCNMYNHPYPA-UHFFFAOYSA-N
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Description

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea typically involves the reaction of 4-ethylphenol with a suitable thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the thiadiazole ring with the ethylphenoxy and methylphenyl groups makes it a valuable compound for various applications .

Properties

IUPAC Name

1-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-14-6-10-16(11-7-14)25-12-17-22-23-19(26-17)21-18(24)20-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHRCNMYNHPYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
Reactant of Route 3
1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
Reactant of Route 4
1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
Reactant of Route 5
1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

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